2-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Description
The compound 2-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile features a tetrahydrobenzo[b]thiophene core substituted with a carbonitrile group at position 3 and an (E)-configured enaminonitrile moiety at position 2. The latter substituent includes a nitro-oxocyclohexadienyl group, which introduces significant electronic effects due to the electron-withdrawing nitro (-NO₂) and ketone (C=O) functionalities.
Properties
Molecular Formula |
C16H13N3O3S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C16H13N3O3S/c17-8-13-12-3-1-2-4-15(12)23-16(13)18-9-10-7-11(19(21)22)5-6-14(10)20/h5-7,9,20H,1-4H2/b18-9+ |
InChI Key |
QCAVYHTVSHAWPU-GIJQJNRQSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)C#N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis equipment could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Ethers or esters, depending on the nucleophile used.
Scientific Research Applications
2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is primarily related to its ability to interact with biological molecules. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage microbial cells. Additionally, the compound can bind to enzymes and proteins, inhibiting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Infrared (IR) Spectroscopy:
- C≡N Stretch : All carbonitrile-containing compounds show characteristic peaks near ~2200 cm⁻¹, but shifts occur based on substituents. For example, Compound 12 exhibits a C≡N stretch at 2219 cm⁻¹, while analogs with electron-withdrawing groups (e.g., nitro) may display higher frequencies due to increased polarization.
- N-H and C=O Stretches: Amino-substituted analogs (e.g., 2-amino-6-methyl derivative ) show N-H stretches at ~3400 cm⁻¹, absent in the target compound. The nitro-oxocyclohexadienyl group introduces C=O stretches near 1700 cm⁻¹, similar to phthalimide-containing Compound 12 .
X-ray Crystallography:
- Disorder in Cyclohexene Rings: In 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, position 6 of the cyclohexene ring and its methyl group exhibit a 65:35 disorder ratio . This contrasts with the rigid nitro-oxocyclohexadienyl group in the target compound, which may enforce greater planarity and reduce conformational flexibility.
- Hydrogen Bonding: Amino-substituted analogs form intermolecular N-H···S and N-H···N hydrogen bonds , whereas the target compound’s nitro and carbonyl groups may engage in C=O···H-C or nitro···π interactions, influencing crystal packing.
Biological Activity
The compound 2-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile , known for its complex structure and potential biological applications, is a member of the benzothiophene family. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 504.47 g/mol. It features a benzothiophene core that is known for its diverse biological activities. The presence of nitro and carbonitrile functional groups enhances its reactivity and potential for interaction with biological targets.
Antimicrobial Properties
Research indicates that benzothiophenes exhibit significant antimicrobial activity. For instance, certain derivatives have been shown to inhibit bacterial growth effectively. The compound may exhibit similar properties due to its structural analogies with known antimicrobial agents .
Anticancer Activity
A study highlighted the potential anticancer effects of benzothiophene derivatives. These compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins. The specific compound may also interact with DNA or RNA synthesis pathways, leading to inhibited tumor growth .
Anti-inflammatory Effects
Benzothiophenes have been noted for their anti-inflammatory properties. The mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The compound's ability to modulate these pathways could make it a candidate for treating inflammatory diseases .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The presence of functional groups may allow the compound to act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.
- DNA Interaction : The compound might bind to DNA or RNA, affecting their synthesis and function.
Case Studies
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of benzothiophene derivatives, the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics.
Case Study 2: Anticancer Potential
Another investigation into the anticancer properties revealed that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
